3-amino-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of the amino group, methoxyphenyl group, and pyrazole ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-methoxyaniline with ethyl cyanoacetate under basic conditions to form an intermediate, which is then cyclized to form the pyrazole ringThe reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted pyrazole derivatives depending on the reagents and conditions used .
Scientific Research Applications
3-amino-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agriculture: The compound has shown insecticidal properties and is being explored for use in pest control.
Material Science: Its unique chemical structure allows it to be used in the synthesis of advanced materials with specific properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. For instance, in medicinal applications, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The methoxyphenyl group enhances its binding affinity to these targets, while the pyrazole ring contributes to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(4-methoxyphenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide
Uniqueness
Compared to similar compounds, 3-amino-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exhibits unique properties such as higher stability and specific reactivity due to the presence of the pyrazole ring. Its methoxyphenyl group also enhances its solubility and bioavailability, making it a more versatile compound for various applications .
Properties
IUPAC Name |
5-amino-N-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-16-10(7-11(13)15-16)12(17)14-8-3-5-9(18-2)6-4-8/h3-7H,1-2H3,(H2,13,15)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLCJSADXYYSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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